N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound characterized by a piperazine ring substituted with a phenyl group at the 4-position and an acetamide moiety linked to a 3-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHETSZYODGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230870 | |
| Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303090-99-5 | |
| Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303090-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate N-(3-chlorophenyl)-2-chloroacetamide is then reacted with 1-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while reduction may produce N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethylamine.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a model compound in chemical research to explore reaction mechanisms and synthetic methodologies.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The compound may modulate neurotransmitter release and receptor activity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₈H₁₉ClN₃O
- Molecular Weight : ~328.8 g/mol (calculated).
- Physical State : Typically a white crystalline powder with a melting point range of 220–230°C .
- Structural Features :
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Backbone
The following compounds share the piperazine-acetamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations :
Analogues with Heterocyclic Modifications
Compounds incorporating heterocycles or sulfonyl groups demonstrate divergent pharmacological profiles:
Key Observations :
Anticonvulsant Activity
The target compound and its piperazine analogues (e.g., ) showed moderate to high activity in rodent seizure models, with ED₅₀ values ranging from 30–100 mg/kg. Structural rigidity from the phenylpiperazine moiety correlates with improved efficacy compared to morpholine derivatives .
Biological Activity
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article presents a comprehensive overview of its biological activity, focusing on its anticonvulsant properties, antibacterial effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a chlorophenyl group and a piperazine moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This unique structure allows for interactions with various receptors and channels in the nervous system, which is essential for its pharmacological effects.
Research indicates that this compound exhibits significant anticonvulsant properties, particularly through its interaction with voltage-sensitive sodium channels. These channels play a crucial role in neuronal excitability and seizure activity. Compounds similar to this one have been shown to enhance binding affinity to these channels, thereby exerting anticonvulsant effects in animal models of epilepsy .
Experimental Findings
A study conducted on various derivatives of this compound revealed that certain analogs demonstrated effective protection against maximal electroshock seizures (MES). Notably, the compound N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was effective at a dose of 100 mg/kg . The results are summarized in the following table:
| Compound Name | Dose (mg/kg) | MES Test Result |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | Effective |
| Other derivatives | Various | Variable efficacy |
Antibacterial Activity
In addition to its anticonvulsant properties, this compound has been evaluated for antibacterial activity. Studies have shown that derivatives of this compound exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Comparative Activity
A comparative study of various acetamide derivatives indicated that compounds containing a chlorophenyl substituent often displayed enhanced antibacterial properties. For instance, derivatives such as N-(3-chlorophenyl)-2-acetamide exhibited lower minimum inhibitory concentration (MIC) values against these bacteria compared to their counterparts . The following table summarizes the antibacterial activities:
| Compound Name | Target Bacteria | MIC (μM) |
|---|---|---|
| N-(3-chlorophenyl)-2-acetamide | Staphylococcus aureus | 0.4 |
| N-(3-chlorophenyl)-2-acetamide | Bacillus subtilis | 0.1 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Anticonvulsant Screening : In vivo studies showed that the compound effectively protected against seizures induced by maximal electroshock in rodent models. The results indicated a strong correlation between the structural modifications and anticonvulsant efficacy .
- Antibacterial Evaluation : A series of experiments assessed the antibacterial activity against various strains, revealing that modifications in the piperazine ring significantly influenced the antibacterial profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloroacetamide intermediates are reacted with arylpiperazines in acetonitrile/DMF under reflux, using triethylamine as a base . Purification involves recrystallization from ethanol-water or acetone. Yield optimization requires precise control of stoichiometry (1:1.1 molar ratio of chloroacetamide to arylpiperazine) and reaction time (8–12 hours) .
- Key Data : Derivatives like N-(3-chlorophenyl)-2-morpholino-acetamide (compound 13) achieved 86% yield under these conditions .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Techniques :
- 1H/13C NMR : Aromatic protons in the 3-chlorophenyl group appear at δ 7.2–7.4 ppm, while the piperazine methylene groups resonate at δ 2.5–3.0 ppm .
- IR Spectroscopy : The carbonyl (C=O) stretch of the acetamide moiety is observed at ~1686 cm⁻¹ .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 376.1 for the parent compound) .
Q. What preliminary biological screening models are used to assess its therapeutic potential?
- Assays :
- In vitro neuroprotection : Hippocampal neuronal cultures treated with Aβ42 peptides (10 µM) are used to evaluate TRPC6 channel modulation. Efficacy is measured via dendritic spine density (immunostaining) and LTP restoration .
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents at 30–100 mg/kg doses .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenylpiperazine ring) influence dopamine receptor binding affinity?
- SAR Insights :
- Para-substitution : 4-Phenylpiperazine derivatives show higher D3 receptor affinity (Ki = 12 nM) compared to ortho/meta-substituted analogs due to improved hydrophobic interactions .
- Electron-withdrawing groups : Chlorine at the 3-position enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces aqueous solubility (logP = 3.2) .
- Experimental Design : Radioligand displacement assays using [³H]spiperone in HEK293 cells expressing human D2/D3 receptors .
Q. What computational approaches are used to predict its pharmacokinetic profile and toxicity?
- In silico Tools :
- ADMET Prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg model) and CYP2D6 inhibition risk .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) but low mutagenic potential .
- Validation : Parallel artificial membrane permeability assay (PAMPA) for BBB penetration and Ames test for mutagenicity .
Q. How can contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity) be resolved?
- Case Study : Compound 51164 exhibits neuroprotection at 10–100 nM but cytotoxicity at >1 µM. Resolution strategies:
- Dose-response curves : EC50 (TRPC6 activation) = 25 nM vs. IC50 (cell viability) = 1.2 µM .
- Orthogonal assays : Compare calcium imaging (TRPC6 activation) with MTT assays to decouple target effects from off-target toxicity .
Q. What crystallographic data support its conformational stability in solid-state formulations?
- X-ray Analysis :
- Torsion angles : The piperazine ring adopts a chair conformation (N—C—C—N torsion = 55.3°), stabilizing the acetamide linkage .
- Intermolecular interactions : Centrosymmetric hydrogen bonds (C—H⋯O) between acetamide carbonyl and adjacent aromatic protons enhance crystal packing .
- Application : Guides co-crystallization with excipients (e.g., lactose) for tablet formulations .
Key Research Gaps
- In vivo ADME : Limited data on oral bioavailability and tissue distribution in mammalian models.
- Polypharmacology : Unresolved off-target effects on serotonin (5-HT1A) and sigma receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
